molecular formula C19H15ClN4O4S B3020583 2-(3-(3-chlorophenyl)ureido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazole-4-carboxamide CAS No. 955639-91-5

2-(3-(3-chlorophenyl)ureido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazole-4-carboxamide

Cat. No. B3020583
CAS RN: 955639-91-5
M. Wt: 430.86
InChI Key: IZAKVRWPOBXXGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule with several functional groups. It contains a ureido group, a thiazole group, a carboxamide group, and a dihydrobenzodioxin group. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the ureido group might be introduced through a reaction with an isocyanate . The thiazole group could be synthesized through a Hantzsch thiazole synthesis or a similar method . The carboxamide group might be introduced through a reaction with a carboxylic acid or its derivative .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The dihydrobenzodioxin group, for example, is a cyclic structure that could contribute to the overall rigidity of the molecule . The presence of the thiazole group, a heterocyclic compound containing both sulfur and nitrogen, could also significantly influence the molecule’s chemical behavior .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its various functional groups. For example, the ureido group could potentially undergo reactions involving the carbonyl group or the nitrogen atoms . The thiazole group might participate in reactions involving the sulfur or nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of multiple polar groups (like the ureido and carboxamide groups) could make the compound soluble in polar solvents . The compound’s melting and boiling points, density, and other physical properties would depend on factors like its molecular weight and the strength of the intermolecular forces .

Scientific Research Applications

Organic Electronics and OLEDs

The compound’s conjugated system and electron-rich benzodioxin ring make it interesting for organic electronics. Researchers have explored its use in organic light-emitting diodes (OLEDs) due to its luminescent properties. Tailoring its structure for improved device performance is an active area of research .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and activities. If it shows biological activity, it could be studied further for potential medicinal uses. Alternatively, if it has interesting chemical or physical properties, it could be used in materials science or other areas of research .

properties

IUPAC Name

2-[(3-chlorophenyl)carbamoylamino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O4S/c20-11-2-1-3-12(8-11)22-18(26)24-19-23-14(10-29-19)17(25)21-13-4-5-15-16(9-13)28-7-6-27-15/h1-5,8-10H,6-7H2,(H,21,25)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZAKVRWPOBXXGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CSC(=N3)NC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.